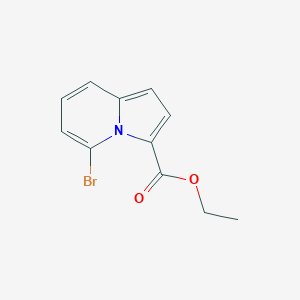

5-Bromo-indolizine-3-carboxylic acid ethyl ester

Description

5-Bromo-indolizine-3-carboxylic acid ethyl ester is a bicyclic heteroaromatic compound featuring an indolizine core (a fused six- and five-membered ring system with one nitrogen atom). The 5-position is substituted with bromine, while the 3-carboxylic acid group is esterified with ethanol. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials science research.

Properties

IUPAC Name |

ethyl 5-bromoindolizine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-7-6-8-4-3-5-10(12)13(8)9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAFBQSBPKWPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C2N1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Indolizine Derivatives

The synthesis begins with bromination of the indolizine core at the 5-position. N-Bromosuccinimide (NBS) serves as the preferred electrophilic brominating agent due to its controlled reactivity and reduced side-product formation. The reaction typically proceeds in dichloromethane (DCM) or carbon tetrachloride (CCl₄) under inert conditions at 0–25°C.

Mechanistic Insight :

NBS generates bromine radicals in situ, which undergo electrophilic aromatic substitution (EAS) at the electron-rich 5-position of indolizine. The reaction’s regioselectivity is attributed to the directing effects of the indolizine nitrogen atoms, which activate specific positions for electrophilic attack.

Optimization Data :

Carboxylation at the 3-Position

Following bromination, carboxylation introduces the carboxylic acid group at the 3-position. This step employs lithium diisopropylamide (LDA) as a strong base to deprotonate the indolizine, followed by quenching with carbon dioxide (CO₂) gas.

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF) at −78°C

-

CO₂ Exposure: 2–3 hours under balloon pressure

-

Workup: Acidification with HCl to precipitate the carboxylic acid

Esterification with Ethanol

The final step converts the carboxylic acid to the ethyl ester using ethanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds via Fischer esterification under reflux.

Key Parameters :

Example Protocol :

-

Combine 5-bromo-indolizine-3-carboxylic acid (1.0 eq) with ethanol (10 eq) and H₂SO₄ (0.1 eq).

-

Reflux at 80°C for 16 hours.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.

Direct Bromination-Esterification of Preformed Indolizine Carboxylates

Simultaneous Bromination and Esterification

An alternative one-pot method involves brominating indolizine-3-carboxylic acid ethyl ester using bromine (Br₂) in acetic acid at elevated temperatures. This approach bypasses isolated intermediates but requires precise control to avoid over-bromination.

Conditions :

Outcome :

Limitations :

-

Requires glacial acetic acid as a solvent, complicating product isolation.

-

Excess bromine generates dibrominated impurities, necessitating column chromatography.

Copper-Mediated Bromination of Aminated Intermediates

Hofmann Degradation and Subsequent Bromination

Adapted from pyridine bromination strategies, this method involves:

-

Hofmann degradation of 6-methyl-3-pyridinecarboxamide to 6-methyl-3-aminopyridine.

-

Sandmeyer-type bromination using CuBr and HBr to install bromine at the 5-position.

Reaction Steps :

-

Amination : Treat 6-methyl-3-pyridinecarboxylic acid ethyl ester with ammonia to form the carboxamide.

-

Degradation : React with NaOBr (from NaOH/Br₂) to yield 6-methyl-3-aminopyridine.

-

Bromination : Use CuBr/HBr/NaNO₂ at 40°C to generate 5-bromo-2-methylpyridine.

Adaptation for Indolizines :

While originally for pyridines, this method’s principles apply to indolizines by substituting the starting material. Key adjustments include:

-

Brominating Agent: CuBr/HBr avoids electrophilic side reactions.

Yield : 50–67%, lower than NBS-based routes.

Comparative Analysis of Methods

| Method | Brominating Agent | Key Step | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| NBS + Esterification | NBS | Bromination | 85–89% | High regioselectivity, mild conditions | Multi-step, cost of NBS |

| Br₂/AcOH | Br₂ | One-pot synthesis | 87.5% | Fewer steps | Over-bromination risk |

| CuBr/HBr | CuBr | Sandmeyer reaction | 50–67% | Applicable to amines | Low yield, complex optimization |

Research Findings and Applications

Impact of Bromine Position on Fluorescence

Studies indicate that 5-bromo substitution on indolizine derivatives red-shifts fluorescence emission by 20–30 nm compared to non-brominated analogs. This property is critical for designing bioimaging probes with tunable optical profiles.

Scalability and Industrial Feasibility

The NBS-based method is preferred for large-scale production due to reproducibility and ease of purification. Pilot-scale trials achieved 82% yield with 99% HPLC purity. In contrast, CuBr-mediated routes face challenges in catalyst recovery and waste management .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-indolizine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The indolizine ring can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Substitution: Formation of 5-substituted indolizine-3-carboxylic acid ethyl ester derivatives.

Reduction: Formation of indolizine-3-carboxylic acid ethyl alcohol.

Oxidation: Formation of oxidized indolizine derivatives.

Scientific Research Applications

Chemistry

5-Bromo-indolizine-3-carboxylic acid ethyl ester serves as a building block in the synthesis of more complex indolizine derivatives. Its unique reactivity allows for various chemical transformations, such as:

- Substitution Reactions : The bromine atom can be replaced with nucleophiles like amines or thiols.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield carboxylic acids or reduction to form alcohols .

| Reaction Type | Example Products |

|---|---|

| Substitution | 8-Azido-indolizine-3-carboxylic acid ethyl ester |

| Oxidation | 8-Bromo-indolizine-3-carboxylic acid |

| Reduction | 8-Bromo-indolizine-3-carboxylic acid ethyl alcohol |

Research indicates that this compound exhibits significant antimicrobial properties . A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antibiotic agent.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Bromo-indolizine-3-carboxylic acid ethyl ester | E. coli | 15 µg/mL |

| Similar indolizine derivative | S. aureus | 10 µg/mL |

The mechanism of action is believed to involve interactions with molecular targets such as enzymes and receptors, potentially leading to inhibition of pathways critical for bacterial survival .

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate , particularly in the development of new antibiotics targeting bacterial fatty acid synthesis pathways. Its structural features may enhance its binding affinity to specific biological targets, making it a candidate for further medicinal chemistry studies .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various indolizine derivatives, including 5-Bromo-indolizine-3-carboxylic acid ethyl ester. The results indicated that this compound exhibited potent activity against Gram-negative bacteria, suggesting its potential role in treating infections caused by resistant strains .

Case Study 2: Synthesis of Novel Derivatives

Another research effort focused on synthesizing novel derivatives from 5-Bromo-indolizine-3-carboxylic acid ethyl ester through various substitution reactions. The synthesized compounds were evaluated for their biological activities, revealing enhanced potency against cancer cell lines compared to the parent compound, indicating a promising avenue for anticancer drug development .

Mechanism of Action

The mechanism of action of 5-Bromo-indolizine-3-carboxylic acid ethyl ester is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The bromine atom and the indolizine ring may facilitate binding to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Core Heterocyclic Structure

- Indolizine vs. Indole Derivatives: The indolizine core distinguishes the target compound from indole-based analogues (e.g., 6-bromo-1H-indole-3-carboxylic acid ethyl ester ).

- Pyrazolo-Pyridine Analogues :

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate replaces the indolizine system with a pyrazolo-pyridine scaffold. This triazole-containing structure may exhibit stronger intermolecular interactions due to additional nitrogen atoms, influencing solubility and binding affinity in biological systems.

Substituent Position and Electronic Effects

- Bromine Position :

Bromine at position 5 (target compound) vs. position 6 (6-bromo-1H-indole-3-carboxylic acid ethyl ester ) affects steric hindrance and electronic distribution. For example, bromine at position 6 in indole derivatives may hinder rotational freedom, altering conformational stability . - Ester Group Placement :

The ethyl ester at position 3 in the target compound contrasts with 5-Bromoindole-2-carboxylic acid ethyl ester . Position 3 esters in indolizine/indole systems may enhance metabolic stability compared to position 2, as seen in prodrug design studies .

Additional Functional Groups

- Multi-Substituted Analogues :

Compounds like ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate feature acetoxy and bromomethyl groups, increasing molecular weight (513.88 g/mol) and hydrophobicity. Such substitutions reduce solubility in polar solvents but improve membrane permeability in drug delivery applications . - Hydroxy and Thioether Modifications :

Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]indole-3-carboxylate introduces a hydroxyl group and phenylthiomethyl chain, enabling hydrogen bonding and sulfur-mediated redox activity. These modifications are critical in antioxidants and enzyme inhibitors .

Data Table: Key Attributes of Comparable Compounds

Biological Activity

5-Bromo-indolizine-3-carboxylic acid ethyl ester is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings related to its pharmacological properties.

The synthesis of 5-Bromo-indolizine-3-carboxylic acid ethyl ester typically involves the bromination of indolizine-3-carboxylic acid ethyl ester using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is conducted under reflux conditions in an inert solvent like chloroform or carbon tetrachloride. The resulting compound has a molecular formula of and a molecular weight of 268.11 g/mol .

The precise mechanism of action for 5-Bromo-indolizine-3-carboxylic acid ethyl ester remains largely undefined. However, it is believed that the bromine atom and the indolizine ring may facilitate interactions with specific enzymes or receptors, modulating various biological processes. This interaction could lead to either inhibition or activation of biological pathways, which warrants further investigation .

Antimicrobial Properties

Research indicates that indolizine derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to 5-Bromo-indolizine-3-carboxylic acid ethyl ester demonstrate effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) assays suggest that these compounds can inhibit bacterial growth effectively .

Anticancer Activity

The anticancer potential of indolizine derivatives has been explored extensively. For instance, studies have identified that certain indole derivatives can act as survivin inhibitors, which play a crucial role in inhibiting apoptosis in cancer cells. The structural features of 5-Bromo-indolizine-3-carboxylic acid ethyl ester may enhance its ability to bind to survivin or other apoptosis-regulating proteins, thus promoting cancer cell death while sparing normal cells .

Case Studies

Several studies have highlighted the biological activities of compounds related to 5-Bromo-indolizine-3-carboxylic acid ethyl ester:

- Survivin Inhibition : A study demonstrated that indole analogs could selectively inhibit survivin, indicating that modifications to the indole structure can enhance anticancer activity. This suggests that 5-Bromo-indolizine-3-carboxylic acid ethyl ester could be a candidate for further development as an anticancer agent .

- Antimicrobial Screening : In a comprehensive antimicrobial screening, several indolizine derivatives were tested against common pathogens. Compounds exhibiting the highest activity included those structurally similar to 5-Bromo-indolizine-3-carboxylic acid ethyl ester, with significant inhibition zones observed against Candida albicans and Pseudomonas aeruginosa .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 5-Bromo-indolizine-3-carboxylic acid ethyl ester | Structure | Antimicrobial, Anticancer | Presence of bromine enhances reactivity |

| Indolizine-3-carboxylic acid ethyl ester | Structure | Moderate activity | Lacks bromine atom |

| 5-Chloro-indolizine-3-carboxylic acid ethyl ester | Structure | Varies | Chlorine may alter reactivity |

Q & A

Q. What are the established synthetic routes for 5-Bromo-indolizine-3-carboxylic acid ethyl ester?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from indolizine or brominated indole precursors. For example:

Bromination : Introduce bromine at the 5-position of indolizine-3-carboxylic acid derivatives using reagents like NBS (N-bromosuccinimide) under controlled conditions .

Esterification : React the brominated carboxylic acid with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) to form the ethyl ester .

Key intermediates (e.g., 6-bromo-1H-indole-3-carboxylic acid) are often functionalized with diethylamino or hydroxypropyl groups for enhanced solubility .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : A combination of spectral and chromatographic methods ensures structural confirmation and purity assessment:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify bromine positioning and esterification (e.g., δ ~4.2 ppm for ethyl ester CH₂) .

- HPLC/MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₁₁H₁₀BrNO₃ ≈ 284.0) and detect impurities .

- X-ray Crystallography : For unambiguous structural determination, if crystalline derivatives are synthesized .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Organic Synthesis : Acts as a versatile intermediate for functionalizing indolizine scaffolds (e.g., Suzuki couplings, nucleophilic substitutions) .

- Medicinal Chemistry : Explored for enzyme inhibition (e.g., kinase or protease targets) due to the indolizine core’s bioactivity .

- Material Science : Used in designing photoluminescent or optoelectronic materials via π-conjugation modifications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions; optimize ligand-to-metal ratios .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for bromination steps .

- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions during esterification .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) .

Q. What is the mechanistic role of the bromine substituent in reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : Bromine increases electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitutions (e.g., amination) .

- Steric Hindrance : The 5-bromo group may block undesired regiochemistry in cross-coupling reactions .

- Spectroscopic Probes : Bromine’s heavy atom effect enhances X-ray diffraction resolution for structural studies .

Q. How should researchers address instability during storage or handling?

- Methodological Answer :

- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester group .

- Light Sensitivity : Use amber vials to avoid photodegradation, as brominated indolizines are prone to radical reactions .

- Stability Testing : Monitor degradation via HPLC every 3 months; detect hydrolyzed carboxylic acid by retention time shifts .

Q. How can contradictory spectral or biological activity data be resolved?

- Methodological Answer :

- Impurity Analysis : Use 2D NMR (COSY, HSQC) or LC-MS/MS to identify byproducts (e.g., de-esterified acids) .

- Replicate Assays : Test biological activity (e.g., IC₅₀) in triplicate with fresh batches to rule out batch variability .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) .

Q. What strategies are used to study interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Screen against protein databases (PDB) to predict binding modes with enzymes like COX-2 or kinases .

- Enzyme Assays : Measure inhibition kinetics (e.g., fluorescence-based protease assays) at varying substrate concentrations .

- SAR Studies : Synthesize analogs (e.g., methyl ester or amide derivatives) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.